10-(4-Methoxyphenyl)-10H-phenoxazine
Description
10-(4-Methoxyphenyl)-10H-phenoxazine is a heterocyclic aromatic compound featuring a phenoxazine core substituted at the 10-position with a 4-methoxyphenyl group. The phenoxazine scaffold consists of two benzene rings fused via one oxygen and one nitrogen atom, creating a planar, electron-rich structure. The methoxy (-OCH₃) substituent at the para position of the phenyl ring enhances electron-donating properties, making this compound valuable in organic electronics, photovoltaics, and as a synthetic intermediate .
Properties
Molecular Formula |
C19H15NO2 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)phenoxazine |
InChI |
InChI=1S/C19H15NO2/c1-21-15-12-10-14(11-13-15)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13H,1H3 |
InChI Key |
UTVZHXFGZFMKID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Modifications
Key structural analogs differ in substituents attached to the phenoxazine/phenothiazine core. These modifications influence electronic properties, solubility, and applications:
Notes:
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in this compound elevates the HOMO energy (-5.2 eV), enhancing hole-transport capabilities compared to sulfonyl (-6.1 eV) or triazine (-6.5 eV) derivatives .
- Phenoxazine vs. Phenothiazine: Replacing oxygen with sulfur in phenothiazine lowers the bandgap, increasing absorption in the visible spectrum and enabling biomedical applications .
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